molecular formula C6H14N4O2 B1654235 (2S)-2-amino-5-(carbamoylamino)pentanamide CAS No. 214975-80-1

(2S)-2-amino-5-(carbamoylamino)pentanamide

Cat. No.: B1654235
CAS No.: 214975-80-1
M. Wt: 174.20
InChI Key: GFAXSDSHYATBAW-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-5-(carbamoylamino)pentanamide is a natural product found in Parawixia bistriata with data available.

Scientific Research Applications

Zika Virus Serene Protease Complex Inhibition

A study by Singh, Merugu, & Solanki (2017) explored the application of a compound structurally related to (2S)-2-amino-5-(carbamoylamino)pentanamide as an inhibitor of the Zika virus NS2B-NS3 protease. This in silico study highlighted its potential as a molecule for Zika virus inhibition.

Anticholinergic Activity

Research by Oyasu et al. (1994) synthesized and tested stereoisomers of a compound similar to this compound for anticholinergic activity. They found significant potency variations among the stereoisomers, indicating the potential for selective drug design in this area.

Neuroprotective Compound from Spider Venom

Beleboni et al. (2006) isolated a neuroprotective compound from Parawixia bistriata spider venom, similar to this compound, showing its ability to inhibit synaptosomal GABA uptake. This discovery provides insights into neurochemical mechanisms involved in brain function and potential therapeutic tools.

Synthesis and Characterization of Novel Dipeptide Mimetics

Todorov & Naydenova (2010) reported the synthesis of novel hydantoin derivatives structurally related to this compound. They characterized these compounds, expanding the potential applications in peptide chemistry and pharmacology.

Neuropeptide Y Y1 Receptor Antagonist

Barreiros et al. (2020) studied a compound structurally similar to this compound as a selective antagonist of the NPY Y1 receptor. This research could be significant in studies related to bone regeneration and neuropharmacology.

Biosynthesis of Carbapenems

Gerratana, Stapon, & Townsend (2003) focused on the biosynthesis of carbapenem beta-lactam antibiotics, involving compounds similar to this compound. Their research aids understanding of antibiotic biosynthesis mechanisms.

Properties

214975-80-1

Molecular Formula

C6H14N4O2

Molecular Weight

174.20

IUPAC Name

(2S)-2-amino-5-(carbamoylamino)pentanamide

InChI

InChI=1S/C6H14N4O2/c7-4(5(8)11)2-1-3-10-6(9)12/h4H,1-3,7H2,(H2,8,11)(H3,9,10,12)/t4-/m0/s1

InChI Key

GFAXSDSHYATBAW-BYPYZUCNSA-N

Isomeric SMILES

C(C[C@@H](C(=O)N)N)CNC(=O)N

SMILES

C(CC(C(=O)N)N)CNC(=O)N

Canonical SMILES

C(CC(C(=O)N)N)CNC(=O)N

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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